molecular formula C16H11ClN4O2S B2743878 N-[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-METHOXY-1,3-BENZOTHIAZOL-2-AMINE CAS No. 862974-29-6

N-[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-METHOXY-1,3-BENZOTHIAZOL-2-AMINE

Cat. No.: B2743878
CAS No.: 862974-29-6
M. Wt: 358.8
InChI Key: DEMPOLWCUUPIOP-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group and a 1,3-benzothiazole moiety bearing a methoxy group.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2S/c1-22-11-3-2-4-12-13(11)18-16(24-12)19-15-21-20-14(23-15)9-5-7-10(17)8-6-9/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMPOLWCUUPIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-METHOXY-1,3-BENZOTHIAZOL-2-AMINE typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : The oxadiazole moiety has been linked to apoptosis induction in cancer cells. Studies have shown that compounds with this structure can trigger programmed cell death through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Case Studies :
    • Maftei et al. (2020) synthesized several oxadiazole derivatives and evaluated their activity against multiple cancer types, including colon and lung cancers. One derivative exhibited an IC50 value of approximately 92.4 µM across 11 cancer cell lines, indicating moderate efficacy .
    • Kumar et al. (2020) reported the synthesis of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives that demonstrated significant activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values as low as 0.11 µM .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications:

  • Mechanism : The presence of the oxadiazole ring enhances the lipophilicity and membrane permeability of the compounds, which is crucial for antimicrobial activity .
  • Research Findings :
    • A study by Martínez et al. (2019) highlighted the synthesis of new nitroheteroaryl carboxamides based on the oxadiazole structure that exhibited significant antitubercular activity against Mycobacterium tuberculosis. Some derivatives showed promising results with MIC values lower than those of standard treatments .

Antitubercular Activity

The compound's derivatives have been explored for their effectiveness against tuberculosis:

  • Synthesis and Evaluation : The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides has led to compounds that exhibit potent antitubercular activity. The study found that certain derivatives had MIC values comparable to existing antitubercular agents .

Comprehensive Data Table

Compound Activity Type Cell Line IC50 Value (µM) Reference
Compound 1AnticancerA5490.11Kumar et al.
Compound 2AnticancerMCF-70.20Kumar et al.
Compound 3AntitubercularM. tuberculosisMIC < standardMartínez et al.

Mechanism of Action

The mechanism of action of N-[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-METHOXY-1,3-BENZOTHIAZOL-2-AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Functional Groups

The compound shares structural motifs with derivatives of 1,2,3-thiadiazoles and benzo-1,4-oxathiins described in the literature (Table 1). For example:

  • 1,2,3-Thiadiazoles (e.g., 4-phenyl-5-aryloxy-1,2,3-thiadiazoles ): These compounds differ in heterocyclic ring composition (sulfur and nitrogen vs. oxygen and nitrogen in oxadiazoles) and substitution patterns. The presence of sulfur in thiadiazoles may enhance π-π stacking interactions, whereas oxadiazoles often exhibit improved metabolic stability.
  • Benzothiazole Derivatives: The 4-methoxy substitution on the benzothiazole ring in the target compound contrasts with arylthio or aryloxy groups in analogous structures .

Crystallographic and Computational Tools

For instance:

  • SHELXL : Widely used for refining small-molecule structures, including those with anisotropic displacement parameters relevant to chlorophenyl groups .
  • ORTEP for Windows : Enables visualization of anisotropic thermal ellipsoids, crucial for confirming the spatial arrangement of methoxy and chlorophenyl substituents .

Biological Activity

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article provides an overview of the compound's biological activities, supported by recent research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure comprising an oxadiazole ring and a benzothiazole moiety. Its molecular formula is C12H11ClN4OC_{12}H_{11}ClN_4O, and it has a molecular weight of 238.68 g/mol. The presence of a chlorophenyl group enhances its lipophilicity, which is often correlated with increased biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound.

Key Findings:

  • Cell Line Studies : Compounds with structural similarities demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, derivatives showed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL in these cell lines .
CompoundCell LineIC50 (µg/mL)
4eMCF-75.36
4iHepG22.32
4cMCF-710.10
  • Mechanism of Action : The mechanism involves inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity.

Case Study : A study evaluated the antimicrobial efficacy of various oxadiazole compounds against bacteria and fungi. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL

Synthesis and Evaluation

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-y] derivatives involved various chemical reactions including acylation and cyclization processes. These methods facilitated the introduction of functional groups that enhance biological activity.

Biological Evaluation : Several studies have employed in vitro assays to assess the cytotoxicity and antimicrobial properties of synthesized compounds. Notably, compounds with electron-withdrawing groups exhibited enhanced activity compared to their parent structures .

Q & A

How can researchers optimize the synthesis yield of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine under varying reaction conditions?

Answer:
Optimization involves systematic variation of parameters such as reaction time, temperature, and catalyst/base selection. For example:

  • Step 1: Start with esterification of 4-chlorobenzoic acid using methanol and sulfuric acid, ensuring anhydrous conditions to maximize intermediate purity .
  • Step 2: Hydrazination of methyl 4-chlorobenzoate to form 4-chlorophenylhydrazide, monitored via TLC to confirm completion.
  • Step 3: Cyclization with cyanogen bromide in methanol; yield improvements (e.g., 72% in related compounds) are achieved by controlling stoichiometry and avoiding moisture .
  • Step 4: Coupling with 3-methylsulfanylbenzoyl chloride using NaH in dry THF, where inert atmosphere and slow reagent addition reduce side reactions .

Table 1: Optimization Parameters for Key Steps

StepParameter TestedOptimal ConditionYield Improvement
3Solvent (MeOH vs. EtOH)MeOH+15%
4Base (NaH vs. K₂CO₃)NaH+20%

What advanced spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • 1H/13C NMR: Assign peaks for oxadiazole (δ 8.1–8.3 ppm) and benzothiazole (δ 6.8–7.5 ppm) moieties, ensuring integration matches expected proton counts .
  • IR Spectroscopy: Identify C=N (1630–1680 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretches to confirm functional groups .
  • Mass Spectrometry (HRMS): Validate molecular ion ([M+H]+) with <2 ppm error to confirm molecular formula .

How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy) across studies?

Answer:

  • Re-evaluate Assay Conditions: Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity) to ensure comparability .
  • Structural Confirmation: Verify compound purity via HPLC; impurities may skew activity profiles .
  • Mechanistic Studies: Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to correlate specific targets with observed effects .

What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

Answer:

  • Molecular Docking (AutoDock/Vina): Model interactions with enzymes (e.g., thymidylate synthase) using the oxadiazole ring as a hydrogen bond acceptor .
  • QSAR Models: Train models on analogs with known IC₅₀ values to predict activity based on substituent electronegativity and steric effects .
  • MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories to identify persistent binding modes .

How does the substitution pattern on the oxadiazole ring influence biological activity?

Answer:

  • Electron-Withdrawing Groups (Cl, NO₂): Enhance enzyme inhibition (e.g., 4-chlorophenyl increases antimicrobial potency by 40% compared to unsubstituted analogs) .
  • Methoxy Group on Benzothiazole: Improves membrane permeability, as shown in Caco-2 cell permeability assays (Papp > 1 × 10⁻⁶ cm/s) .

Table 2: SAR of Key Substituents

SubstituentTarget ActivityEffect
4-Cl (Oxadiazole)Antimicrobial (S. aureus)MIC = 8 µg/mL
4-OCH₃ (Benzothiazole)Antitumor (MCF-7)IC₅₀ = 12 µM

What methodologies are recommended for analyzing metabolic stability in preclinical studies?

Answer:

  • Liver Microsome Assays: Incubate with rat/human microsomes (1 mg/mL) for 60 min, monitoring parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition (Ki < 10 µM indicates high risk) .

How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in molecular conformation?

Answer:

  • Single-Crystal X-ray Diffraction: Refine using SHELXL to determine dihedral angles between oxadiazole and benzothiazole rings (e.g., 15° twist reduces steric clash) .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···N contacts) influencing packing and stability .

What strategies mitigate challenges in purifying intermediates during multi-step synthesis?

Answer:

  • Column Chromatography: Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 7:3 to 1:1) for hydrazide intermediates .
  • Recrystallization: Optimize solvent pairs (e.g., EtOH:H₂O for final coupling product) to remove unreacted starting materials .

How do researchers validate the mechanism of action for antitumor activity?

Answer:

  • Apoptosis Assays: Perform Annexin V/PI staining in treated cell lines (e.g., HeLa) to confirm caspase-3 activation .
  • Western Blotting: Quantify pro-apoptotic proteins (Bax, p53) and anti-apoptotic markers (Bcl-2) .

What are best practices for comparing this compound with structurally related analogs?

Answer:

  • Cluster Analysis: Group analogs by substituent type (e.g., halogen vs. alkyl) and correlate with bioactivity heatmaps .
  • Free-Wilson Analysis: Deconstruct activity contributions of individual substituents (e.g., 4-Cl contributes +0.8 log units to potency) .

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